1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula . This compound is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. It is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural characteristics that may influence biological activity.
This compound belongs to the class of substituted amines, specifically those featuring thiophene rings. Its classification as a thiophene derivative positions it among compounds that are of interest for their pharmacological properties, especially in the context of neuroactivity and potential therapeutic applications. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory use.
The synthesis of 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride typically involves several key steps:
The synthesis may involve:
The molecular structure of 1-(3-Methylthiophen-2-yl)propan-1-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 173.26 g/mol |
| InChI | InChI=1S/C8H13NS.ClH/c1-3-7(9)8-6(2)4-5-10-8;/h4-5,7H,3,9H2,1-2H3;1H |
| InChI Key | FASIXAYLZIETAE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NCC1=C(SC=C1)C |
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions:
Oxidation:
Reduction:
Substitution:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For example:
The mechanism of action for 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride likely involves its interaction with specific molecular targets within biological systems. This compound may act on neurotransmitter receptors or enzymes, leading to alterations in cellular signaling pathways. The precise molecular targets can vary based on its application in research or therapeutic contexts.
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride exhibits typical properties associated with amines and thiophene derivatives:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in water and alcohols |
The chemical properties include:
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry:
Biology:
Medicine:
Industry:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7